molecular formula C20H28N2O2 B13342908 benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate

benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate

Cat. No.: B13342908
M. Wt: 328.4 g/mol
InChI Key: KWRLLISSDUUJFV-UHFFFAOYSA-N
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Description

Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate is a complex organic compound that belongs to the class of spirocyclic oxindoles. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single carbon atom. This structural feature imparts significant biological activity and makes them valuable in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This reaction involves the combination of 3,5-diarylidene-1-benzylpiperidin-4-one, isatin, and l-pipecolic acid in a one-pot three-component system . The reaction is usually carried out under mild conditions without the need for a catalyst, making it an efficient and straightforward synthetic route.

Industrial Production Methods

In an industrial setting, the production of benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further optimize the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to the active site of cholinesterase enzymes, inhibiting their activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This action is beneficial in the treatment of diseases such as Alzheimer’s, where cholinesterase inhibitors are commonly used.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

benzyl spiro[3a,4,5,6,7,7a-hexahydro-2H-indole-3,3'-piperidine]-1-carboxylate

InChI

InChI=1S/C20H28N2O2/c23-19(24-13-16-7-2-1-3-8-16)22-15-20(11-6-12-21-14-20)17-9-4-5-10-18(17)22/h1-3,7-8,17-18,21H,4-6,9-15H2

InChI Key

KWRLLISSDUUJFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3(CCCNC3)CN2C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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